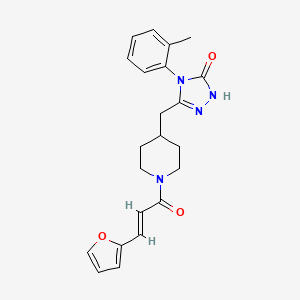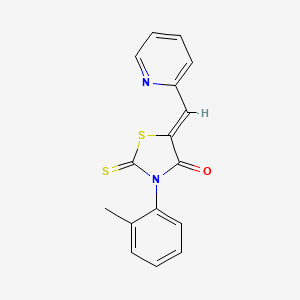
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one, also known as PTZ, is a thiazolidinone derivative that has been extensively studied in various scientific fields due to its unique properties. This compound has been synthesized using various methods and has shown potential in scientific research applications, including as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and as a potential anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- The compound has been used in the synthesis of various derivatives. For instance, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines like this compound react with nitrile oxides to yield different compounds, including Z-3, Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. This indicates its utility in producing a range of chemical structures (Kandeel & Youssef, 2001).
Biological Applications
Antimicrobial and Antitumor Studies :
- Derivatives of this compound, particularly zinc(II) complexes, have shown potential in antimicrobial and antitumor applications. These studies suggest that metal complexes of such derivatives can be more effective than the free ligands, showing promise in developing bioactive materials with novel properties (Zou et al., 2020).
Complexation with Metal Ions :
- Studies on the complexation of zinc(II), magnesium(II), and calcium(II) with derivatives of this compound have been conducted. These compounds demonstrate a strong tendency to form protonated multinuclear complexes, indicating their potential in various chemical and pharmaceutical applications (Matczak-Jon et al., 2010).
Cytotoxic Activities :
- Some derivatives, such as 5-benzylidene-2-((pyridine-4-ylmethylene)hydrazono)-thiazolidin-4-ones, have been evaluated for their cytotoxic activities. Certain compounds within this series have shown effectiveness in inhibiting human erythromyeloblastoid leukemia and human lung carcinoma cell lines, indicating their potential use in cancer treatment (Feitoza et al., 2012).
Protein Kinase Inhibition for Neurological and Oncological Disorders :
- New derivatives have been synthesized and tested for their activity against protein kinases. Certain compounds have been identified as nanomolar inhibitors of DYRK1A, a protein kinase involved in neurological and oncological disorders. This suggests their potential application in treating these diseases (Bourahla et al., 2021).
Electrochemical Studies
- Electrochemical characterization of derivatives like (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones has been conducted. These studies provide insights into their redox potential and possible applications in electrochemical sensors or as ligands for metal ion detection (Ungureanu et al., 2021).
Photophysical Properties
- Unsymmetrical organoboron complexes containing derivatives of this compound have been synthesized, exhibiting strong UV-Vis absorptions and high fluorescence quantum yields. This indicates potential applications in bioorthogonal chemistry and fluorescence-based technologies (Garre et al., 2019).
Propiedades
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-6-2-3-8-13(11)18-15(19)14(21-16(18)20)10-12-7-4-5-9-17-12/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNFTZJUYDIIZ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)
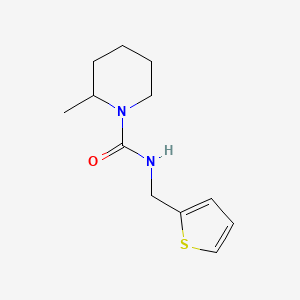
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

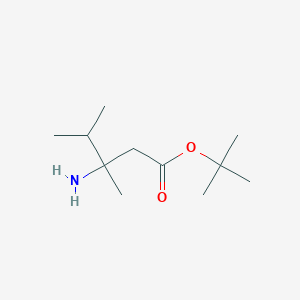
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)
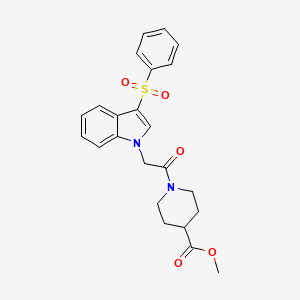
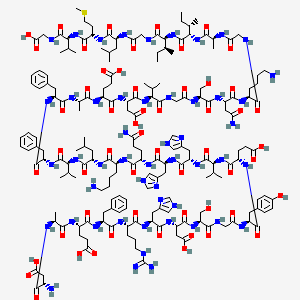
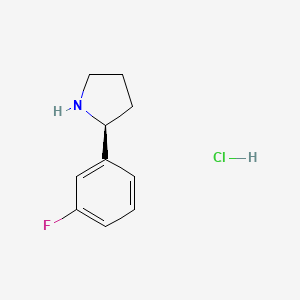
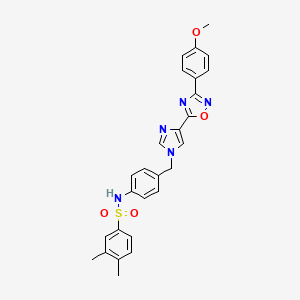
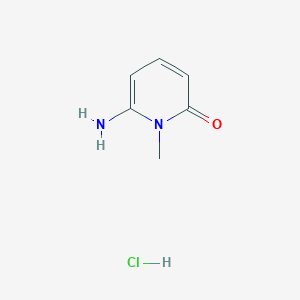
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
